molecular formula C16H21NO2 B7639406 [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone

[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone

Cat. No. B7639406
M. Wt: 259.34 g/mol
InChI Key: IDZCGLFHWWCVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone, also known as MMAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMAM belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, which can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone is its high potency against cancer cells. This makes it a promising candidate for the development of new antitumor agents. However, this compound has also been shown to exhibit some cytotoxicity against normal cells, which can limit its potential applications.
List of

Future Directions

1. Development of [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone-based compounds with improved potency and selectivity against cancer cells.
2. Investigation of the mechanism of action of this compound and its derivatives.
3. Evaluation of the toxicity and pharmacokinetic properties of this compound in animal models.
4. Screening of this compound and its derivatives against a wider range of cancer cell lines.
5. Investigation of the potential applications of this compound in other areas of medicinal chemistry, such as antimicrobial and anti-inflammatory agents.

Synthesis Methods

The synthesis of [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone involves a series of chemical reactions that are carried out in a laboratory setting. One of the commonly used methods for the synthesis of this compound involves the reaction of 3-methylbenzylamine with oxalyl chloride to form the corresponding acyl chloride intermediate. The intermediate is then reacted with (R)-3-hydroxytetrahydrofuran to form this compound.

Scientific Research Applications

[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. One of the major areas of research has been the development of this compound-based compounds as potential antitumor agents. Studies have shown that this compound exhibits significant cytotoxicity against a wide range of cancer cell lines, including lung, breast, and colon cancer cells.

properties

IUPAC Name

[3-[(3-methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-3-2-4-13(7-12)8-14-9-17(10-14)16(18)15-5-6-19-11-15/h2-4,7,14-15H,5-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZCGLFHWWCVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CN(C2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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